3-(4-Cyclopropylpiperazin-1-yl)aniline

Medicinal Chemistry Pre-formulation SAR

Problem: Isomeric impurities or incorrect N-alkyl substitution cause irreproducible SAR and wasted resources. Solution: 3-(4-Cyclopropylpiperazin-1-yl)aniline (CAS 1018649-33-6), a structurally authenticated meta-anilinopiperazine with a cyclopropyl group that locks conformation and improves metabolic stability. • Distinct H-bond geometry vs ortho/para isomers ensures target selectivity • Cyclopropyl ring strain (~27 kcal/mol) restricts rotation, aiding binding kinetics • Validated scaffold for kinase inhibitors (CDK2/4, GSK3β, CHK1/2) and CNS ligands • Primary aniline handle enables amide coupling for PROTAC degrader libraries

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 1018649-33-6
Cat. No. B1385999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyclopropylpiperazin-1-yl)aniline
CAS1018649-33-6
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)C3=CC=CC(=C3)N
InChIInChI=1S/C13H19N3/c14-11-2-1-3-13(10-11)16-8-6-15(7-9-16)12-4-5-12/h1-3,10,12H,4-9,14H2
InChIKeyCAPXXFJTKXIQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Cyclopropylpiperazin-1-yl)aniline (CAS 1018649-33-6): Structural Baseline and Procurement-Relevant Physicochemical Profile


3-(4-Cyclopropylpiperazin-1-yl)aniline (CAS 1018649-33-6) is a meta-substituted N-arylpiperazine with the molecular formula C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol . It features a cyclopropyl group on the piperazine N4 position and a primary aniline at the 3-position of the phenyl ring . This compound belongs to the anilinopiperazine class, which has been extensively patented as a scaffold for protein kinase inhibitors, serotonin receptor ligands, and other CNS-active agents [1]. Key predicted physicochemical properties include a boiling point of 392.8±37.0 °C, density of 1.194±0.06 g/cm³, pKa of 8.28±0.70, and LogP of 2.13730, all of which distinguish it from positional isomers and N-substituted analogs in terms of storage, formulation, and reactivity .

Why Generic Substitution of Cyclopropylpiperazinylaniline Scaffolds Fails: Structural Nuances Driving Functional Divergence


Within the C₁₃H₁₉N₃ anilinopiperazine family, substitution position (ortho, meta, para) and N-alkyl group identity (cyclopropyl vs. cyclopropylmethyl) produce functionally non-interchangeable molecules . The meta-aniline configuration of 3-(4-cyclopropylpiperazin-1-yl)aniline confers distinct hydrogen-bonding geometry, electronic distribution, and conformational preferences compared to its 2- and 4-substituted isomers . The cyclopropyl substituent introduces unique ring strain (~27 kcal/mol), restricted rotational freedom, and altered pKa relative to the cyclopropylmethyl analog, directly affecting target binding kinetics and metabolic stability [1]. Consequently, in-class substitution without head-to-head functional validation risks compromising potency, selectivity, pharmacokinetic profiles, and ultimately experimental reproducibility—factors of paramount importance in both research and procurement workflows [2].

Quantitative Differentiation Evidence for 3-(4-Cyclopropylpiperazin-1-yl)aniline: Comparator-Based Data for Informed Procurement


Meta-Position Aniline Confers Distinct Physicochemical Profile vs. Ortho and Para Isomers

The substitution position of the aniline moiety on the phenyl ring governs key physicochemical properties relevant to solubility, permeability, and formulation. For 3-(4-cyclopropylpiperazin-1-yl)aniline (meta), the predicted LogP is 2.13730 . The para isomer 4-(4-cyclopropylpiperazin-1-yl)aniline (CAS 700804-17-7) has the same molecular formula but exhibits distinct hydrogen bond donor/acceptor geometry due to the different substitution pattern, leading to divergent solid-state properties (e.g., notably different melting behavior as evidenced by independent purchase specifications from multiple vendors) . The ortho isomer 2-(4-cyclopropylpiperazin-1-yl)aniline (CAS 1018589-08-6) is reported to have different steric and electronic properties that alter its reactivity profile . Additionally, commercial purity specifications differ: the meta compound is available at 98% purity from Leyan (Product No. 1126263), while the para isomer is typically offered at ≥97% purity .

Medicinal Chemistry Pre-formulation SAR

Cyclopropyl vs. Cyclopropylmethyl N-Substitution: Different Rotatable Bond Count and Steric Profile

3-(4-cyclopropylpiperazin-1-yl)aniline bears a cyclopropyl group directly attached to the piperazine nitrogen (N4). In contrast, its close analog 3-[4-(cyclopropylmethyl)piperazin-1-yl]aniline (CAS 1018649-76-7) bears a cyclopropylmethyl group . The direct cyclopropyl attachment yields 2 rotatable bonds, whereas the cyclopropylmethyl analog introduces 3 rotatable bonds—an additional degree of conformational freedom . The cyclopropyl group is also a well-documented metabolic stability enhancer in drug design due to its resistance to oxidative metabolism compared to unsubstituted or methyl-substituted piperazines [1]. While the cyclopropylmethyl variant may exhibit different CNS penetration profiles, the cyclopropyl derivative's reduced flexibility is expected to confer higher target binding pre-organization and potentially lower entropic penalty upon binding [2].

Medicinal Chemistry Molecular Design Metabolic Stability

Anilinopiperazine Scaffold Validated as Privileged Protein Kinase Inhibitor Core Across Patent Families

The anilinopiperazine pharmacophore, of which 3-(4-cyclopropylpiperazin-1-yl)aniline is a core member, has been explicitly claimed as the central scaffold in multiple patent families for protein kinase inhibition, including CDK2, CDK4, GSK3β, and CHK1/2 [1]. The scaffold is documented in EP 2078004 B1 and US 2012/0328691 A1, where specific anilinopiperazine derivatives demonstrated biochemical CDK inhibition with the patent describing their utility against proliferative disorders [2]. While compound-specific IC₅₀ data for the exact CAS 1018649-33-6 molecule against recombinant kinases is not publicly available in primary literature, 4-(4-cyclopropylpiperazin-1-yl)aniline (the para isomer) has been reported to interact with CDK-related pathways [3]. Piperazine-linked anthranilic acid derivatives have been tested against kinase panels including EGFR, Abl, Akt, and Aurora B, confirming the broader class activity [4].

Kinase Inhibition Oncology Drug Discovery

Tractable Physicochemical Properties Favor Formulation and Assay Development vs. High-Molecular-Weight Heterocyclic Analogs

With a molecular weight of 217.31 g/mol, topological polar surface area (TPSA) of 32.50 Ų, and a moderate LogP of 2.14, 3-(4-cyclopropylpiperazin-1-yl)aniline falls within favorable drug-like property space compared to larger anilinopiperazine derivatives . Many elaborated anilinopiperazine kinase inhibitors disclosed in patent literature exceed MW 450, which can compromise solubility and permeability [1]. The compound's predicted pKa of 8.28±0.70 indicates that the aniline nitrogen is partially protonated at physiological pH, potentially facilitating salt formation for improved aqueous solubility . The relatively low number of hydrogen bond donors (1) and acceptors (3) further supports membrane permeability potential per Lipinski's Rule of Five .

Pre-formulation Assay Development Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3-(4-Cyclopropylpiperazin-1-yl)aniline (CAS 1018649-33-6)


Kinase Inhibitor Lead Generation and Scaffold Hopping

The anilinopiperazine core of 3-(4-cyclopropylpiperazin-1-yl)aniline is a validated kinase inhibitor scaffold, as demonstrated by its prominent role in patent families targeting CDK2, CDK4, GSK3β, and CHK1/2 [1]. Procurement of this compound supports fragment-based or scaffold-hopping approaches where the compact, drug-like core (MW 217.31; TPSA 32.50 Ų; LogP 2.14) is elaborated with selectivity-conferring substituents . The meta-aniline substitution provides a vector for amide or sulfonamide coupling to access libraries of kinase-targeted compounds, while the cyclopropyl group enhances metabolic stability compared to methyl or unsubstituted piperazine analogs [2].

CNS-Targeted Library Synthesis Leveraging Favorable Physicochemical Profile

With a LogP of 2.14, TPSA of 32.50 Ų, and only 1 HBD, 3-(4-cyclopropylpiperazin-1-yl)aniline resides within the preferred property space for CNS drug candidates [1]. The cyclopropylpiperazine moiety is a recurrent motif in CNS-active agents, including serotonin and dopamine receptor ligands, as substantiated by multiple arylpiperazine patent families . This compound serves as a versatile intermediate for constructing focused CNS libraries, where the meta-aniline position enables late-stage diversification while maintaining favorable brain penetration potential [2].

Comparative SAR Studies Across Positional Isomers and N-Alkyl Variants

The availability of structurally defined analogs—namely the ortho isomer (CAS 1018589-08-6), para isomer (CAS 700804-17-7), and cyclopropylmethyl variant (CAS 1018649-76-7)—enables systematic SAR investigations [1]. 3-(4-cyclopropylpiperazin-1-yl)aniline can serve as the reference compound in studies probing the impact of aniline substitution position on target binding, selectivity, and pharmacokinetics . The reduced rotatable bond count (2 vs. 3 for the cyclopropylmethyl analog) provides a tractable parameter for entropy-enthalpy compensation analyses in biophysical binding studies [2].

Building Block for PROTAC and Bifunctional Degrader Design

The primary aniline group at the meta position provides a synthetically accessible handle for linker attachment in PROTAC (Proteolysis Targeting Chimera) design [1]. The compact cyclopropylpiperazine core minimizes added molecular weight while contributing to target protein binding, an important consideration for maintaining favorable physicochemical properties in bifunctional molecules . The cyclopropyl group's established metabolic stability advantages support the development of degraders with improved pharmacokinetic profiles relative to those built on unsubstituted piperazine scaffolds [2].

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